5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran
Description
5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom at the 5th position, a dioxolane ring at the 2nd position, and a dihydrobenzofuran core
Properties
IUPAC Name |
5-bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-1-2-9-7(5-8)6-10(15-9)11-13-3-4-14-11/h1-2,5,10-11H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXYZJQLYCSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2CC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran typically involves the following steps:
Formation of Dioxolane Ring: The dioxolane ring can be introduced by reacting the brominated benzofuran with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(1,3-dioxolan-2-yl)thiazole
- 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole
- 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran
Uniqueness
5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern and the presence of both a bromine atom and a dioxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is a compound of considerable interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzofuran core substituted with a bromine atom and a dioxolane ring, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its cytotoxic effects on cancer cells and its antibacterial properties.
Cytotoxicity
Recent studies have demonstrated that derivatives of benzofuran compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Table 1: Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 25 | Apoptosis via ROS generation |
| MOLT-4 (Leukemia) | 30 | Apoptosis via mitochondrial dysfunction |
| Cacki-1 (Kidney) | >100 | Low toxicity observed |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed lower toxicity towards normal kidney cells (Cacki-1), suggesting a selective action against cancer cells.
Antibacterial Activity
In addition to its cytotoxic properties, this compound has been evaluated for antibacterial activity. Preliminary studies suggest moderate effectiveness against Gram-positive bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth.
The biological mechanisms underlying the activity of this compound are primarily linked to its ability to induce apoptosis in cancer cells. This process involves:
- ROS Generation : Increased levels of ROS lead to oxidative stress within cells.
- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential results in cytochrome c release.
- Caspase Activation : The activation of caspases initiates the apoptotic cascade.
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in cancer treatment:
- Study on K562 Cells : A study indicated that exposure to benzofuran derivatives resulted in increased ROS production and apoptosis in K562 leukemia cells. Flow cytometry analysis confirmed early apoptotic events through Annexin V staining.
- Antimicrobial Screening : Another investigation assessed various benzofuran derivatives for their antimicrobial properties against clinical strains and found that certain compounds exhibited promising results against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
